

Apilimod Mesylate treatment in in vivo mouse models of cancer

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Compound of Interest		
Compound Name:	Apilimod Mesylate	
Cat. No.:	B1663033	Get Quote

Application Notes: Apilimod Mesylate in Cancer Research

Introduction

Apilimod, also known as STA-5326, is a potent and specific small molecule inhibitor of the lipid kinase PIKfyve.[1][2][3] Initially investigated for autoimmune diseases due to its inhibitory effects on interleukin-12 (IL-12) and IL-23, its development was discontinued for these indications.[1][2] Subsequent research repurposed Apilimod as a promising anti-cancer agent, particularly for B-cell non-Hodgkin lymphoma (B-NHL), based on its unique mechanism of action that disrupts lysosomal homeostasis.[1][3][4] Preclinical studies in various in vivo mouse models have demonstrated its single-agent efficacy and synergistic potential with other approved cancer therapies.[1][3][4]

Mechanism of Action

Apilimod's primary molecular target in cancer cells is the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve).[1][5] PIKfyve is a crucial enzyme in the endolysosomal system, responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1][6] PI(3,5)P2 is a key signaling lipid that regulates the trafficking and function of late endosomes and lysosomes.

Methodological & Application



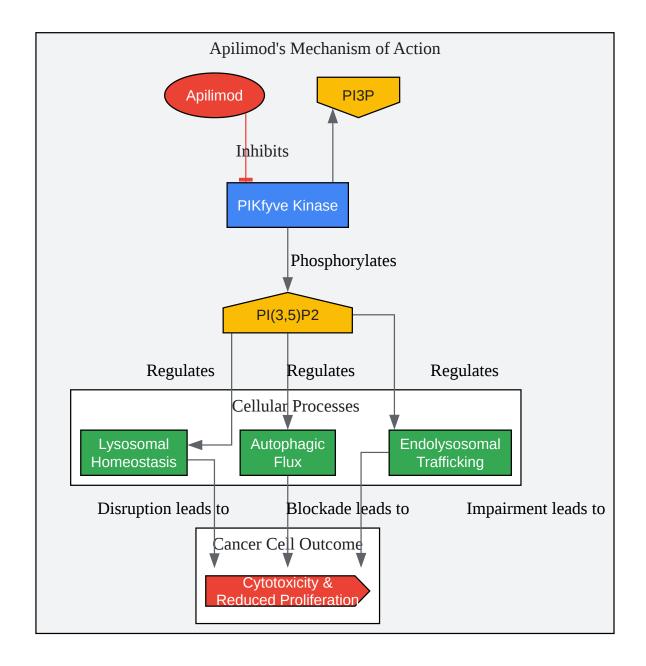


By inhibiting PIKfyve, Apilimod depletes cellular levels of PI(3,5)P2, leading to a cascade of downstream effects:

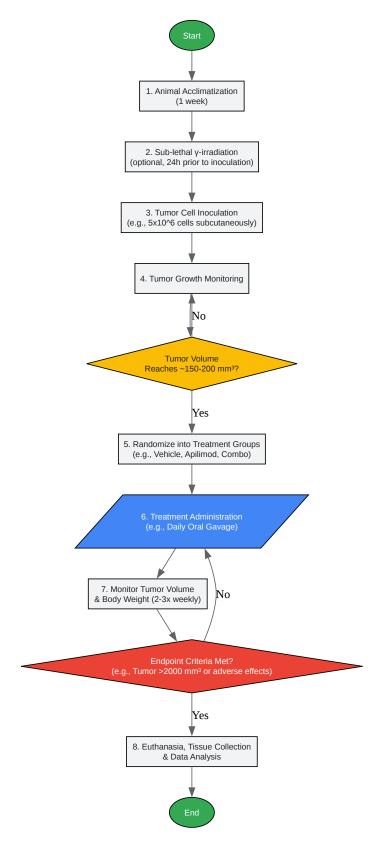
- Disruption of Lysosomal Homeostasis: The loss of PI(3,5)P2 impairs the function and integrity of lysosomes.[1][4]
- Inhibition of Autophagic Flux: The process of autophagy, a cellular recycling mechanism often exploited by cancer cells for survival, is blocked.[1][7]
- Impaired Endolysosomal Trafficking: The movement of molecules and vesicles within the cell's endosomal system is disrupted.[1]
- Enhanced Antigen Presentation: Recent studies suggest that PIKfyve inhibition can upregulate the surface expression of MHC class I molecules on cancer cells, making them more visible to the immune system and enhancing the efficacy of immunotherapies.[7]

This disruption of essential cellular processes ultimately leads to cytotoxicity and reduced proliferation in cancer cells, particularly those of B-cell lineage.[1][3]









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References

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